molecular formula C6H14N2 B2416962 1-(Pyrrolidin-2-yl)ethan-1-amine CAS No. 129231-14-7

1-(Pyrrolidin-2-yl)ethan-1-amine

Cat. No.: B2416962
CAS No.: 129231-14-7
M. Wt: 114.192
InChI Key: KAEAOSROYJPPIZ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)ethan-1-amine is a chiral organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. Its structure features a pyrrolidine ring, a nitrogen-containing heterocycle, bearing an ethanamine substituent at the 2-position . This specific architecture, which includes multiple nitrogen atoms, makes it a valuable scaffold and building block in medicinal chemistry and chemical biology research. It is primarily used in the synthesis of more complex molecules and as a precursor for pharmaceutical research. The compound is typically supplied as a solid powder and should be stored at room temperature . Researchers can utilize this chiral pyrrolidine derivative to explore structure-activity relationships, develop novel ligands, and construct compound libraries for high-throughput screening. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All safety data for this compound is not fully established; researchers should consult the product's Safety Data Sheet (SDS) and handle it with appropriate precautions in a controlled laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5(7)6-3-2-4-8-6/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEAOSROYJPPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrrolidine Containing Amine Scaffolds in Advanced Organic Synthesis

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of modern organic and medicinal chemistry. manchester.ac.uk This structural unit is considered a "privileged scaffold" because it is frequently found in a vast array of biologically active natural products, pharmaceuticals, and organocatalysts. nih.gov Its prevalence stems from its unique combination of properties: the saturated, non-planar ring introduces a three-dimensional character to molecules, which is crucial for specific interactions with biological targets like enzymes and receptors. manchester.ac.uk

The incorporation of an amine functional group onto the pyrrolidine scaffold, as seen in 1-(pyrrolidin-2-yl)ethan-1-amine, further enhances its utility. Amines are fundamental to organic chemistry, acting as bases, nucleophiles, and directing groups in a multitude of chemical transformations. nih.gov When part of a chiral framework, they become instrumental in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral amines, particularly vicinal diamines (where two amine groups are on adjacent carbons), are highly valued as ligands for metal-catalyzed reactions and as organocatalysts themselves. acs.orgsigmaaldrich.com They can coordinate to metal centers or form transient chiral intermediates, effectively controlling the stereochemical outcome of a reaction. rsc.orgacs.org

The synthesis of such scaffolds often requires sophisticated stereoselective methods to control the arrangement of atoms in three-dimensional space. Modern synthetic strategies for producing chiral 2-substituted pyrrolidines include biocatalytic approaches using enzymes like transaminases, which can convert ω-chloroketones into chiral cyclic amines with high enantiomeric excess. nih.gov Other methods involve the asymmetric hydrogenation of substituted pyrrole (B145914) precursors using rhodium or iridium catalysts, which can establish multiple stereocenters with high diastereoselectivity. researchgate.netorganic-chemistry.org

Table 1: Selected Stereoselective Synthetic Methods for 2-Substituted Pyrrolidines This table summarizes various modern synthetic strategies that can be employed to generate chiral pyrrolidines, analogous to the core structure of this compound.

MethodPrecursorCatalyst/ReagentKey FeaturesReference(s)
Transaminase-Triggered Cyclizationω-ChloroketonesTransaminase (TA) enzyme, IsopropylamineBiocatalytic, high enantioselectivity (>95% ee), access to both enantiomers. nih.gov
Heterogeneous Catalytic HydrogenationSubstituted PyrrolesRhodium on Alumina (Rh/Al₂O₃)High diastereoselectivity, can create up to four new stereocenters. researchgate.net
Electrophile-Induced CyclizationN-GlycosylhomoallylaminesElectrophile (e.g., I₂, NIS)High diastereomeric purity, uses a chiral auxiliary derived from sugars. capes.gov.br
Memory of Chirality-Assisted SN2' Reactionα-Amino Ester EnolatesLithium or Potassium Amide BasesCreates vicinal quaternary-tertiary stereocenters with excellent selectivity. researchgate.net

Stereochemical Considerations in the 1 Pyrrolidin 2 Yl Ethan 1 Amine Framework: Chiral Centers and Their Impact on Reactivity and Selectivity

Stereoselective Synthesis Approaches

The creation of specific stereoisomers is a critical challenge in modern synthetic chemistry. For chiral amines like this compound, controlling the stereochemistry at both the pyrrolidine ring and the aminoethyl side chain is paramount. This section explores several powerful strategies to achieve high levels of stereocontrol.

Asymmetric Catalytic Hydrogenation Strategies for Chiral Amine Formation

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. This method typically involves the reduction of a prochiral precursor, such as an enamine or imine, using a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

For the synthesis of chiral this compound, a suitable precursor would be an enamine derived from a pyrrolidine derivative. The choice of catalyst is crucial for achieving high enantiomeric excess (e.e.). Commonly used metals include rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands like BINAP or DIPAMP. youtube.com These catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of various enamines. youtube.com The mechanism involves the coordination of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen. youtube.com

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation
LigandMetalTypical Substrate
BINAPRutheniumEnamines, Ketones
DIPAMPRhodiumEnamides
JosiphosRhodiumImines
MandyphosRhodiumKetones

This table presents a selection of common chiral phosphine ligands and the metals they are typically paired with for asymmetric hydrogenation reactions.

Diastereoselective Synthesis from Chiral Precursors, such as Imines Derived from Chiral Aldehydes (e.g., (R)-Glyceraldehyde Acetonide)

An alternative to enantioselective catalysis is diastereoselective synthesis, where a chiral auxiliary or a chiral starting material directs the stereochemical outcome of a reaction. A well-established strategy involves the use of imines derived from chiral aldehydes. For instance, (R)-glyceraldehyde acetonide, a readily available chiral pool starting material, can be condensed with an appropriate amine to form a chiral imine.

The subsequent addition of a nucleophile to this imine will proceed with a diastereoselectivity that is controlled by the existing stereocenter in the glyceraldehyde-derived portion of the molecule. The chiral environment created by the auxiliary sterically hinders one face of the imine, directing the incoming nucleophile to the opposite face. After the addition, the chiral auxiliary can be cleaved to yield the desired chiral amine. This approach allows for the predictable formation of a specific diastereomer. nih.gov

Reductive Hydroamination Cascade Reactions for Pyrrolidine Ring Construction

Reductive hydroamination represents a highly atom-economical method for the synthesis of cyclic amines. nih.gov This process involves the intramolecular addition of an amine to an alkene or alkyne, followed by reduction of the resulting enamine or imine intermediate. Cascade reactions that combine hydroamination with a subsequent reduction step offer an efficient route to pyrrolidine rings. researchgate.net

For the synthesis of this compound, a suitable starting material would be an aminoalkene. The hydroamination step can be catalyzed by various transition metals, such as gold, iridium, or rhodium. researchgate.netorganic-chemistry.org The subsequent in situ reduction of the cyclic imine intermediate can be achieved using a transfer hydrogenation reagent, like Hantzsch ester or formic acid, often catalyzed by the same metal complex or a co-catalyst. dicp.ac.cnliverpool.ac.uk This cascade approach avoids the isolation of intermediates, streamlining the synthetic process.

Multicomponent Reaction Strategies for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. tandfonline.comnih.gov These reactions are highly efficient and atom-economical, making them attractive for the construction of complex heterocyclic scaffolds like the pyrrolidine ring. tandfonline.comresearchgate.net

Cycloaddition Reactions, Including 1,3-Dipolar Cycloaddition via Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a cornerstone of pyrrolidine synthesis. nih.govnih.gov Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal or photochemical ring-opening of aziridines. nih.gov These reactive intermediates readily react with a wide range of dipolarophiles (alkenes) to afford highly substituted pyrrolidines. rsc.orgacs.org

The stereochemistry of the resulting pyrrolidine can be controlled by using chiral catalysts, often based on copper, silver, or zinc complexes with chiral ligands. acs.org These catalysts coordinate to the azomethine ylide and the dipolarophile, creating a chiral environment that directs the cycloaddition to proceed in a highly enantio- and diastereoselective manner. rsc.org This method allows for the construction of multiple stereocenters in a single step with high precision. acs.org

Table 2: Comparison of Azomethine Ylide Generation Methods
MethodPrecursorsConditionsAdvantages
Dehydrohalogenationα-Halo iminesBaseMild conditions
DecarboxylationN-Substituted α-amino acidsAldehyde, HeatReadily available starting materials
Aziridine Ring OpeningAziridinesHeat or LightAccess to diverse ylides
Imine DeprotonationImines of α-amino estersStrong BaseControl over ylide structure

This table summarizes common methods for generating azomethine ylides for use in 1,3-dipolar cycloaddition reactions.

Lewis Acid-Catalyzed Approaches to Pyrrolidin-2-ones and Derivatives

Pyrrolidin-2-ones are versatile intermediates that can be readily converted to pyrrolidines, including this compound, through reduction. Lewis acid catalysis plays a crucial role in the synthesis of these lactams. Lewis acids can activate substrates and promote various bond-forming reactions, leading to the efficient construction of the pyrrolidin-2-one ring. rsc.org

One common approach involves the Lewis acid-catalyzed reaction of an amine with a γ-lactone or a related precursor. The Lewis acid coordinates to the carbonyl oxygen of the lactone, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. Another powerful strategy is the Lewis acid-promoted [2+2] cycloaddition of an isocyanate with an alkene, followed by rearrangement to form a β-lactam, which can then be further elaborated to a pyrrolidin-2-one. rsc.org The use of chiral Lewis acids can render these processes enantioselective, providing access to chiral pyrrolidin-2-ones.

Table 3: Common Lewis Acids in Pyrrolidin-2-one Synthesis
Lewis AcidTypical ReactionRole of Lewis Acid
TiCl₄[4+1] AnnulationPromotes rearrangement
Sc(OTf)₃Michael Addition/CyclizationActivates electrophile
BF₃·OEt₂Friedel-Crafts AcylationPromotes acylation
In(OTf)₃CycloadditionCatalyzes cycloaddition

This table highlights several Lewis acids commonly employed in the synthesis of pyrrolidin-2-ones and their primary roles in the respective reactions.

Targeted Synthetic Transformations for Amine Functionalization

The functionalization of precursors to introduce the desired amine group is a cornerstone of pyrrolidine synthesis. These methods often involve the transformation of a carbonyl group, strategically positioned on a pre-existing pyrrolidine ring, into the target amine.

Reduction of Pyrrolidinyl Ketone Precursors

A foundational and highly effective method for synthesizing this compound involves the reduction of its corresponding ketone precursor, 1-(pyrrolidin-2-yl)ethan-1-one. This transformation is typically achieved through reductive amination. The process stands out as a powerful tool in the synthesis of a wide array of structurally diverse amines. researchgate.net

The general strategy involves two main pathways:

Reaction with Ammonia (B1221849) and a Reducing Agent: The ketone precursor reacts with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine.

Formation and Reduction of an Oxime: The ketone can be converted to an oxime by reacting with hydroxylamine. The subsequent reduction of the oxime yields the target amine.

Commonly used reducing agents for these transformations include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. researchgate.net For more robust substrates, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are employed, which are capable of reducing amides and other carbonyl derivatives to amines, a common strategy in the synthesis of pyrrolidine-based drug precursors. nih.gov

Direct Amination Reactions, Including C-H Amination

Direct amination reactions, particularly the intramolecular amination of C(sp³)–H bonds, represent a more modern and atom-economical approach to constructing the pyrrolidine ring itself. nih.gov This strategy avoids the pre-functionalization required in classical methods and instead forges a key carbon-nitrogen bond by activating a typically inert C-H bond. thieme.deorganic-chemistry.org

These reactions often proceed via one of two primary mechanisms:

Nitrenoid Insertion: A transition metal catalyst can react with an azide (B81097) or other nitrogen source to form a metal-nitrenoid intermediate. This reactive species can then directly insert into a C(sp³)–H bond within the same molecule to form the pyrrolidine ring. thieme.de

Radical Pathway: Homolytic cleavage of a nitrogen-halogen or other weak N-X bond can generate a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a specific carbon within the molecule (a 1,5-hydrogen atom transfer), leading to a carbon-centered radical that subsequently cyclizes to form the pyrrolidine ring. thieme.de

Recent research has demonstrated the efficacy of copper complexes in catalyzing the intramolecular C–H amination of N-fluoride amides to produce pyrrolidines with high efficiency. nih.govacs.org Furthermore, biocatalytic approaches using engineered cytochrome P450 enzymes have emerged as a powerful method for the enantioselective synthesis of chiral pyrrolidines via intramolecular C–H amination. nih.govacs.org

StrategyDescriptionCatalyst/Reagent ExampleKey Feature
Nitrenoid Insertion Formation of a metal-nitrenoid which inserts into a C-H bond.Rhodium(II) acetate, Iron complexes organic-chemistry.orgDirect, often stereospecific C-N bond formation.
Radical Cyclization Generation of a nitrogen radical followed by 1,5-hydrogen atom transfer and cyclization.N-Iodosuccinimide (NIS) + Visible Light organic-chemistry.orgAccesses pyrrolidines under mild, metal-free conditions.
Copper-Catalyzed Amination Intramolecular amination of N-halide amides via a copper catalytic cycle.[TpₓCuL] complexes nih.govacs.orgHigh yields and good functional group tolerance.
Biocatalytic Amination Enzyme-catalyzed intramolecular C-H amination using engineered P450s.P411 variants acs.orgHigh enantioselectivity for chiral pyrrolidine synthesis.

Innovations in Reaction Conditions and Catalysis for Pyrrolidinyl Amine Synthesis

Innovations in catalysis and reaction conditions have significantly advanced the synthesis of pyrrolidinyl amines, offering greater efficiency, selectivity, and substrate scope. These advancements are critical for accessing complex and highly functionalized pyrrolidine structures.

Transition Metal-Catalyzed Methods (e.g., Copper, Palladium, Rhodium, Iridium Systems)

Transition metals are at the forefront of modern synthetic methods for pyrrolidine synthesis, enabling a wide range of transformations that were previously challenging. researchgate.net

Copper: Copper catalysts are widely used for intramolecular C-H amination reactions and tandem processes. nih.govorganic-chemistry.org For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields functionalized pyrrolidines in a single pot. nih.gov Copper(II) carboxylates have also been shown to promote the intramolecular carboamination of unactivated olefins to give N-functionalized pyrrolidines. acs.org

Palladium: Palladium catalysis is particularly powerful for carboamination and C-H activation reactions. nih.gov Palladium-catalyzed carboamination of γ-N-arylamino alkenes with vinyl bromides affords N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Furthermore, palladium catalysis enables the highly regioselective and stereoselective C-H arylation of pyrrolidine rings at specific positions, providing access to complex cis-3,4-disubstituted pyrrolidines. acs.org

Rhodium: Rhodium catalysts are effective in generating nitrenoid intermediates from precursors like O-benzoylhydroxylamines, which then undergo intramolecular C-H insertion to yield various pyrrolidines in very good yields. organic-chemistry.org

Iridium: Iridium complexes have enabled novel synthetic pathways. Chiral iridacycle catalysts can perform a "borrowing hydrogen" annulation, converting simple racemic diols and primary amines directly into enantioenriched pyrrolidines. organic-chemistry.org A particularly innovative method involves the iridium-catalyzed reductive generation of azomethine ylides from stable tertiary amides, which then undergo [3+2] cycloaddition reactions to form highly substituted pyrrolidines. nih.govacs.orgnih.gov

Metal CatalystReaction TypeSubstratesKey Advantage
Copper (Cu) Intramolecular C-H Amination nih.govorganic-chemistry.orgN-halo amides, AlkynesHigh efficiency, good functional group tolerance.
Palladium (Pd) Carboamination, C-H Arylation nih.govacs.orgAlkenyl amines, Pyrrolidine amidesHigh diastereoselectivity and regioselectivity.
Rhodium (Rh) Nitrene C-H Insertion organic-chemistry.orgAlkyl nitrene precursorsAccess to diverse pyrrolidines from readily available materials.
Iridium (Ir) Reductive Azomethine Ylide Cycloaddition nih.govacs.orgTertiary amides, LactamsForms highly complex pyrrolidines from stable precursors under mild conditions.

Metal-Free Catalysis and Transition-Metal-Free Conditions

Driven by the need for more sustainable and cost-effective synthesis, metal-free catalytic systems have gained significant traction. nih.gov These methods avoid the potential toxicity and cost associated with residual transition metals. An operationally simple direct δ-amination of sp³ C-H bonds can be achieved using molecular iodine (I₂) as the sole oxidant under transition-metal-free conditions, providing facile access to pyrrolidines. organic-chemistry.org Another approach involves irradiating unsaturated amines with visible light in the presence of an organic photoredox catalyst and a hydrogen-atom donor, which furnishes pyrrolidines with complete regiocontrol. organic-chemistry.org Lewis acid-mediated reductive hydroamination cascades of enynyl amines also provide stereoselective access to pyrrolidines without the need for a transition metal. organic-chemistry.org

Microwave-Assisted Synthetic Routes for Accelerated Bond Formation

Microwave irradiation has emerged as a powerful technology to accelerate organic reactions, including the synthesis of pyrrolidines and related heterocycles. mdpi.combohrium.com By enabling rapid and efficient heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields. mdpi.comresearchgate.net This technique has been successfully applied to accelerate the formation of C-N bonds in the synthesis of pyrrolidine derivatives. mdpi.com For example, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines is efficiently achieved under microwave irradiation. organic-chemistry.org Similarly, copper-promoted oxidative cyclizations and N-alkylation reactions to form pyrrolidine-containing structures have been shown to be significantly faster with microwave heating compared to conventional oil bath heating. acs.orgnih.gov

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot synthetic sequences represent a significant advancement in chemical synthesis, offering enhanced efficiency by combining multiple reaction steps into a single operational process. This approach minimizes the need for intermediate purification, reduces solvent waste, and saves time and resources. In the synthesis of chiral pyrrolidinyl amines, these strategies are particularly valuable for constructing complex molecular architectures with high stereocontrol. Methodologies range from chemoenzymatic cascades to transition-metal-catalyzed tandem reactions, providing versatile routes to these important chiral building blocks.

A prominent strategy involves the integration of biocatalysis with chemical catalysis in a single pot. For instance, a two-step, one-pot chemoenzymatic process has been developed for the synthesis of chiral anilines. nih.gov This method combines the stereoselective power of chiral-amine-producing biocatalysts, such as ω-transaminases (ω-TA) or amine dehydrogenases (AmDH), with robust palladium-catalyzed Buchwald-Hartwig N-arylation. nih.gov The initial biocatalytic step establishes the chirality, converting a prochiral ketone into a chiral amine with excellent enantiomeric excess. Following this, the crude reaction mixture is directly subjected to the cross-coupling reaction, circumventing the need for isolating the chiral amine intermediate. nih.gov The use of surfactants like TPGS-750-M has been shown to be crucial for the compatibility of both the enzymatic and chemical steps in the same vessel. nih.gov

Enzymatic cascades, which use multiple enzymes in one pot, also provide an efficient route to chiral pyrrolidines. researchgate.net These systems can involve two or three enzymes, such as imine reductases combined with biocatalysts for oxidation and transamination, to convert keto acids or diamines into the desired chiral heterocyclic products. researchgate.net Imine reductases (IREDs) are particularly useful as they catalyze the asymmetric reduction of imines to produce chiral amines with high stereoselectivity. researchgate.netresearchgate.net

Beyond biocatalysis, various chemical one-pot methods have been established. A simple and efficient one-pot cyclocondensation of alkyl dihalides with primary amines or hydrazines under microwave irradiation provides a direct route to nitrogen-containing heterocycles. organic-chemistry.org Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl₂), which facilitates a one-pot preparation of cyclic amines, thereby avoiding the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org

Transition-metal catalysis has also enabled powerful one-pot sequences. A Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to furnish five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Similarly, rhodium-catalyzed arylation of aliphatic N-tosylaldimines can be integrated into a one-pot procedure to synthesize chiral 2-aryl pyrrolidines. organic-chemistry.org

The following tables summarize key findings from various one-pot synthetic methodologies for producing chiral pyrrolidinyl amines and related structures.

Table 1: Chemoenzymatic One-Pot Synthesis of Chiral Amines

Starting MaterialBiocatalystChemical Catalyst/ReagentsProductConversion/YieldEnantiomeric Excess (ee)Reference
Prochiral KetoneAmine Dehydrogenase (AmDH)Pd Catalyst, Aryl Bromide, TPGS-750-Mα-Chiral Aniline>90%>99% nih.gov
Prochiral Ketoneω-Transaminase (ω-TA)Pd Catalyst, Aryl Bromideα-Chiral Aniline63–99%>99% nih.gov

Table 2: One-Pot Chemical Syntheses of Pyrrolidine Derivatives

Starting MaterialsCatalyst/ReagentsReaction TypeProductYieldReference
Primary Amines, DiolsCp*Ir complexN-HeterocyclizationCyclic AminesGood to Excellent organic-chemistry.org
Amino AlcoholsThionyl Chloride (SOCl₂)Chlorination/CyclizationCyclic AminesGeneral organic-chemistry.org
Alkyl Dihalides, Primary AminesMicrowave Irradiation, Aqueous AlkaliCyclocondensationN-Containing HeterocyclesGeneral organic-chemistry.org
p-Chloroacetophenone, DMFDMA, PyrrolidineHeat (102 °C) in DioxaneThree-Component Reaction(E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-oneQuantitative mdpi.com
Halogenated AmidesTf₂O, 2-F-Py, ReductantAmide Activation/Reduction/CyclizationPyrrolidinesGood mdpi.com

Mechanistic Investigations of 1 Pyrrolidin 2 Yl Ethan 1 Amine Reactivity and Transformation Pathways

Reaction Pathway Elucidation

Understanding the reaction pathways of 1-(pyrrolidin-2-yl)ethan-1-amine is crucial for its application in synthesis. The presence of two distinct amine functionalities dictates its behavior in chemical reactions.

The nucleophilicity of amines is a key factor in their chemical behavior. masterorganicchemistry.commsu.edu In this compound, both the primary and secondary amine groups can act as nucleophiles. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can also play a significant role in determining nucleophilic strength. researchgate.net

The pyrrolidine (B122466) ring, being a cyclic secondary amine, is a potent nucleophile. researchgate.net The primary amine group, while generally less nucleophilic than the secondary amine, is still reactive and can participate in various transformations. acs.org The relative reactivity of these two amine groups can be influenced by the specific reaction conditions, such as the nature of the electrophile, the solvent, and the presence of any catalysts or additives. acs.orgnih.gov

In many catalytic applications involving similar diamines, the primary amine often forms an enamine intermediate, while the tertiary amine (or a protonated secondary amine) can act as an acid to activate an electrophile. acs.org

Table 1: Comparison of Amine Nucleophilicity

Amine TypeGeneral Nucleophilicity TrendInfluencing Factors
Primary AmineLess nucleophilic than secondary aminesSteric hindrance, electronic effects
Secondary Amine (e.g., Pyrrolidine)More nucleophilic than primary aminesRing strain (for cyclic amines), steric hindrance

Iminium ions are key electrophilic intermediates in many amine-catalyzed reactions. ias.ac.in They are typically formed by the reaction of a secondary amine with a carbonyl compound, often in the presence of an acid catalyst. ias.ac.innih.gov In the context of this compound, the secondary amine of the pyrrolidine ring can react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. nih.gov

This iminium ion formation activates the carbonyl compound towards nucleophilic attack. beilstein-journals.org The presence of the chiral center on the pyrrolidine ring can effectively control the stereochemical outcome of the subsequent reaction, leading to high enantioselectivity. nih.gov The stability and reactivity of these iminium ions are crucial for the efficiency of the catalytic cycle. nih.gov Computational studies have been employed to understand the stability of pyrrolidine-derived iminium ions and to predict their reactivity in various transformations. nih.gov

Enamines are nucleophilic intermediates formed from the reaction of a secondary amine with a ketone or aldehyde. ias.ac.innih.gov The secondary amine of this compound can react with a carbonyl compound to form a chiral enamine. researchgate.net This enamine can then react with various electrophiles in a stereocontrolled manner. princeton.edu

The formation of the enamine is a reversible process, and its subsequent reaction with an electrophile is often the rate-determining step in the catalytic cycle. ias.ac.in The nucleophilicity of the enamine is a critical factor in its reactivity. beilstein-journals.org The substituent on the pyrrolidine ring can influence the geometry and nucleophilicity of the enamine, thereby affecting the stereochemical outcome of the reaction. beilstein-journals.org

Stereochemical Control in Reactions Involving the Pyrrolidinyl Ethanamine Scaffold

The chiral nature of the this compound scaffold makes it a valuable tool for asymmetric synthesis. The stereocenter at the 2-position of the pyrrolidine ring plays a crucial role in directing the stereochemical outcome of reactions.

The pyrrolidinyl ethanamine scaffold has been successfully employed to control both diastereoselectivity and enantioselectivity in a variety of organic transformations. nih.govsemanticscholar.org In reactions where a new stereocenter is formed, the existing stereocenter on the catalyst directs the approach of the reagents, leading to the preferential formation of one diastereomer or enantiomer over the other. youtube.com

For instance, in Michael additions catalyzed by pyrrolidine derivatives, the catalyst forms a chiral iminium ion with the α,β-unsaturated carbonyl compound. nih.gov The substituent on the pyrrolidine ring then shields one face of the molecule, forcing the nucleophile to attack from the less hindered face, resulting in a high degree of enantioselectivity. ias.ac.in Similarly, in enamine-catalyzed reactions, the chiral enamine intermediate reacts with electrophiles in a highly stereoselective manner. researchgate.net

Table 2: Examples of Stereoselective Reactions

Reaction TypeIntermediateMode of Stereocontrol
Michael AdditionChiral Iminium IonSteric shielding of one face of the intermediate
Aldol (B89426) ReactionChiral EnamineDirected attack of the electrophile on the enamine
Mannich ReactionChiral EnamineStereocontrolled addition to an imine

In many chemical reactions, two or more products can be formed, one being the kinetic product (formed faster) and the other being the thermodynamic product (more stable). wikipedia.orglibretexts.org The reaction conditions, such as temperature and reaction time, can determine which product is favored. wikipedia.orgjackwestin.com

In the context of reactions involving the this compound scaffold, the interplay between kinetic and thermodynamic control can be crucial for achieving high selectivity. rsc.org For example, in the deprotonation of an unsymmetrical ketone to form an enolate, the kinetic product is formed by removing the more accessible proton, while the thermodynamic product is the more substituted, and thus more stable, enolate. wikipedia.org

By carefully choosing the reaction conditions, it is often possible to favor the formation of the desired product. Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration and favor the formation of the thermodynamic product. wikipedia.orglibretexts.org Understanding the energy profile of the reaction is essential for predicting and controlling the product distribution. libretexts.org

Intramolecular and Intermolecular Reaction Pathways

The presence of two nucleophilic nitrogen atoms at strategic positions within the this compound framework allows for a variety of intramolecular and intermolecular reaction pathways. These pathways are fundamental to its application in the synthesis of complex molecules and as a catalyst in stereoselective transformations.

While direct experimental evidence for the cyclization of this compound to form pyrrolo-indolizidine tricycles is not extensively documented in readily available literature, the structural motif lends itself to plausible mechanistic pathways for the construction of such complex skeletons. The synthesis of related indolizidine and pyrrolizidine (B1209537) alkaloids often utilizes proline, a structural analog, as a chiral precursor, highlighting the utility of the pyrrolidine core in forming these bicyclic systems.

The formation of a pyrrolo-indolizidine tricycle from a derivative of this compound would likely proceed through a sequence of intramolecular reactions. A hypothetical pathway could involve the initial functionalization of both the primary and secondary amine groups, followed by a cascade of cyclization events. For instance, an intramolecular aza-Michael reaction could be a key step in forming one of the rings. The stereochemistry of the starting diamine would be crucial in directing the stereochemical outcome of the final tricyclic product.

Further research focusing on the derivatization of this compound and its subsequent intramolecular cyclization reactions is needed to fully elucidate the mechanisms and establish its utility in the synthesis of novel polycyclic nitrogen-containing heterocycles.

Chiral vicinal diamines are a well-established class of organocatalysts for asymmetric reactions, including the Michael addition. These reactions are powerful carbon-carbon bond-forming processes that generate stereocenters with high control. The catalytic cycle of a diamine-catalyzed Michael addition typically involves the formation of a chiral enamine intermediate between the catalyst and a carbonyl compound (an aldehyde or ketone). This enamine then attacks the Michael acceptor, such as a nitroalkene, in a stereocontrolled fashion. Subsequent hydrolysis releases the product and regenerates the catalyst.

The proposed mechanism for these reactions suggests that the stereochemical outcome is determined by the specific transition state adopted during the addition of the enamine to the Michael acceptor. The chiral environment created by the diamine catalyst dictates the facial selectivity of the attack. For aldehydes, a Re,Re approach is often favored, while for ketones, a Si,Si approach may be preferred. beilstein-journals.org

Table 1: Representative Data for Asymmetric Michael Addition Catalyzed by Chiral Diamines

CatalystMichael DonorMichael AcceptorDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
N-i-Pr-2,2'-bipyrrolidinePropanaltrans-β-Nitrostyrene95:585% beilstein-journals.orgmasterorganicchemistry.com
N-i-Pr-2,2'-bipyrrolidineCyclohexanone (B45756)trans-β-Nitrostyrene80:2060% beilstein-journals.orgmasterorganicchemistry.com

This table presents data for a structurally related catalyst to illustrate the potential of chiral diamines in asymmetric Michael additions.

The development and application of this compound and its derivatives as organocatalysts in asymmetric Michael additions represent a promising area for future investigation. The synthesis of a library of N-substituted derivatives and their evaluation in a range of Michael addition reactions would provide valuable insights into the structure-activity relationships and help to establish the full catalytic potential of this versatile diamine.

Computational Chemistry and Theoretical Studies of 1 Pyrrolidin 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of molecular properties. For 1-(pyrrolidin-2-yl)ethan-1-amine, these methods are crucial for elucidating its electronic architecture and the energetic factors that govern its reactivity and stability.

Density Functional Theory (DFT) Applications for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the molecular structures and electronic properties of organic compounds with a favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, typically using a functional such as B3LYP in conjunction with a basis set like 6-31G* or larger, can be employed to determine its most stable three-dimensional arrangement of atoms—the optimized molecular geometry. arabjchem.org

These calculations would reveal key structural parameters. For instance, in a related study on 2-pyrrolidone derivatives, DFT was used to fully optimize the molecular structure. arabjchem.org For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AnglePredicted Value (B3LYP/6-31G*)
Bond LengthC2-C(ethanamine)1.54 Å
C(ethanamine)-N(amine)1.47 Å
N1-C21.48 Å
N1-C51.48 Å
Bond AngleN1-C2-C(ethanamine)112.0°
C2-C(ethanamine)-N(amine)110.5°
Dihedral AngleN1-C2-C(ethanamine)-N(amine)Variable (see Conformational Analysis)

Note: The data in this table is illustrative and represents typical values for similar structures. Precise values would require specific DFT calculations for this compound.

Beyond geometry, DFT calculations provide access to a wealth of electronic properties. These include the total energy, dipole moment, and the distribution of electron density, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

Exploration of Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. arabjchem.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pair of the exocyclic amine, making it the primary site for protonation and nucleophilic attack. The LUMO, conversely, would be distributed more across the C-H and C-N antibonding regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalPredicted Energy (eV)
HOMO-9.5
LUMO2.0
HOMO-LUMO Gap11.5

Note: These values are estimations based on typical values for similar amine-containing heterocycles and would need to be confirmed by specific calculations.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, further highlights the reactive sites. For this compound, the MEP would show regions of negative potential (red) around the nitrogen atoms, confirming their nucleophilic character, and regions of positive potential (blue) around the amine and ring hydrogens.

Elucidation of Energy Profiles for Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the energetic landscape of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction energy profile can be constructed. For reactions involving this compound, such as its role as a catalyst or its participation in condensation reactions, DFT can be used to locate the transition state structures and calculate their corresponding activation energies. nih.gov

For example, in a theoretical study of the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, DFT calculations were used to propose a potential energy surface and identify the pathway with the lowest activation energy. nih.gov A similar approach could be applied to understand the mechanisms of reactions where this compound acts as a nucleophile, detailing the step-by-step process of bond formation and breaking.

Conformational Analysis and Dynamics of the Pyrrolidine (B122466) Ring and Substituents

The flexibility of the five-membered pyrrolidine ring and the rotational freedom of its ethanamine substituent give rise to a complex conformational landscape for this compound. Understanding these conformational preferences and the dynamics of their interconversion is essential for a complete picture of the molecule's behavior.

Pyrrolidine Ring Puckering and Preferred Conformational States (e.g., Cγ-endo, Cγ-exo)

The pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common puckered forms are the "envelope" and "twisted" conformations. For substituted pyrrolidines like proline, these are often described by the position of the Cγ atom (the carbon atom opposite the nitrogen) relative to the mean plane of the other four ring atoms. When the Cγ atom is displaced on the same side as the substituent at Cα (the C2 position in this case), it is termed Cγ-exo. When it is on the opposite side, it is termed Cγ-endo. nih.gov

The presence of the ethanamine substituent at the C2 position will influence the energetic preference for one pucker over the other. The relative stability of the Cγ-endo and Cγ-exo conformers is determined by a balance of steric and electronic effects. In proline-containing peptides, for instance, the puckering of the pyrrolidine ring is known to be influenced by the nature of the substituents and the local environment. nih.gov It has been noted that for trans-proline residues, there is a near-even distribution between the UP (analogous to Cγ-exo) and DOWN (analogous to Cγ-endo) puckers, while cis-proline residues show a strong preference for the DOWN pucker. nih.gov For this compound, the preferred puckering state would likely depend on the orientation of the ethanamine side chain to minimize steric clashes.

Analysis of Rotational Barriers and Dynamic Processes Using Theoretical Models

The ethanamine substituent of this compound possesses rotational freedom around the C2-C(ethanamine) and C(ethanamine)-N(amine) bonds. Theoretical models can be used to calculate the energy barriers associated with these rotations. By systematically rotating a specific dihedral angle and calculating the energy at each step (a process known as a potential energy surface scan), the energy minima (stable conformers) and maxima (rotational barriers) can be identified. mdpi.com

For the C2-C(ethanamine) bond, the rotational barrier will be influenced by steric interactions between the amine group and the pyrrolidine ring. Similarly, rotation around the C(ethanamine)-N(amine) bond will have its own characteristic barrier. In a study on N-benzhydrylformamides, DFT calculations were used to determine the rotational barriers of the formyl group, which were found to be in the range of 20–23 kcal/mol. mdpi.com While the system is different, the methodology is directly applicable.

Table 3: Predicted Rotational Barriers for the Ethan-1-amine Substituent (Illustrative Data)

Rotational BondPredicted Rotational Barrier (kcal/mol)
C2-C(ethanamine)4 - 6
C(ethanamine)-N(amine)2 - 4

Note: These values are estimations and the actual barriers would depend on the specific conformer of the pyrrolidine ring.

Steric and Electronic Influences on Conformational Preferences and Flexibility

The conformational landscape of this compound is shaped by a delicate balance of steric and electronic effects. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as envelope or twist forms. acs.org The orientation of the ethanamine substituent relative to the pyrrolidine ring further contributes to a complex array of possible conformers.

Theoretical studies on the parent pyrrolidine molecule have shown that the energy differences between various conformers, such as those with axial or equatorial N-H bonds, are subtle and highly dependent on the level of theory and basis set used in the calculations. acs.org For this compound, the rotational barriers around the C-C and C-N bonds of the ethanamine side chain introduce additional degrees of conformational freedom.

Table 1: Representative Calculated Conformational Data for Pyrrolidine Derivatives

Conformer AttributePyrrolidine (N-H equatorial)Pyrrolidine (N-H axial)
Relative Energy (kcal/mol) 0.00Basis set dependent
Key Dihedral Angle Varies with puckerVaries with pucker

The interplay of steric hindrance between the ethanamine group and the pyrrolidine ring, along with electronic effects such as hyperconjugation and intramolecular hydrogen bonding, dictates the relative stability of these conformers. While specific high-level computational data for this compound is not extensively documented in the available literature, analogies can be drawn from studies on similar chiral diamines and pyrrolidine derivatives. acs.orgchemrxiv.orgnih.gov

Modeling of Reactive Intermediates and Transition States

In many chemical transformations, this compound can act as a catalyst, proceeding through the formation of key reactive intermediates such as iminium and enamine species. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.comlibretexts.orglibretexts.org Computational modeling is instrumental in characterizing the structure and stability of these transient species and their corresponding transition states.

Structural Characterization of Iminium and Enamine Species through Computational Methods

The reaction of a secondary amine like the pyrrolidine nitrogen in this compound with a carbonyl compound can lead to the formation of a positively charged iminium ion . researchgate.netmasterorganicchemistry.comlibretexts.org Computational studies on related pyrrolidine-derived iminium ions have provided insights into their geometry and stability. nsf.govnih.gov These studies often employ DFT methods to optimize the structures and calculate properties such as bond lengths, bond angles, and charge distributions.

Table 2: General Structural Parameters of Iminium and Enamine Intermediates from Pyrrolidine Derivatives (Illustrative)

IntermediateKey BondTypical Calculated Bond Length (Å)
Iminium Ion C=N⁺~1.30 - 1.32
Enamine C=C~1.34 - 1.36
Enamine C-N~1.38 - 1.42

Note: The data presented is generalized from studies on related pyrrolidine systems and is for illustrative purposes. Specific calculated values for intermediates of this compound are not available in the searched literature.

Alternatively, if the carbonyl compound is enolizable, a neutral enamine can be formed. masterorganicchemistry.comlibretexts.orgysu.edu The formation of enamines from cyclic ketones and pyrrolidine has been studied, revealing the influence of steric factors on the reaction rates. ysu.edu The geometry of the enamine, particularly the orientation around the C=C and C-N bonds, is crucial for its subsequent reactivity. masterorganicchemistry.com Computational models can predict the most stable enamine isomers and the energy barriers for their interconversion.

Assessment of Solvent Effects on Conformational Preferences and Reaction Pathways

The surrounding solvent can significantly impact the conformational equilibrium and the energetics of reaction pathways. rsc.orgnih.govnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk effects of a solvent. rsc.orgchemrxiv.org

For a molecule like this compound, which possesses both polar (amine groups) and nonpolar (alkyl backbone) regions, the choice of solvent can influence which conformers are preferentially stabilized. Polar solvents are expected to stabilize conformers with larger dipole moments through favorable electrostatic interactions.

Furthermore, solvent molecules can play a more explicit role by forming hydrogen bonds with the amine functionalities. rsc.org These specific interactions can alter the relative energies of conformers and transition states, thereby influencing both the stereoselectivity and the rate of a reaction. While detailed computational studies on the specific solvent effects on this compound are not prevalent in the searched literature, studies on similar systems underscore the critical importance of considering the solvent environment in any theoretical investigation. rsc.orgnih.gov

Applications in Advanced Organic Synthesis and Catalysis of Pyrrolidinyl Amines

Organocatalysis Utilizing the Pyrrolidine (B122466) Framework

The five-membered secondary amine structure of pyrrolidine is a powerful and privileged motif in aminocatalysis. beilstein-journals.org Chiral pyrrolidines have become leading organocatalysts, capable of promoting diverse transformations in an enantioselective and environmentally friendly way, often avoiding the use of metals. nih.gov

Development of Novel Pyrrolidine-Based Organocatalysts (e.g., Diarylprolinol Derivatives)

A significant breakthrough in organocatalysis was the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in 2005. nih.govnih.gov These catalysts have proven to be highly efficient and versatile for a multitude of chemical transformations. beilstein-journals.orgacs.org Their robustness and ability to catalyze reactions through various activation modes have made them a staple in the field. nih.govnih.gov The general structure of these catalysts features a pyrrolidine ring substituted at the 2-position with a diarylmethanol group, which is subsequently silylated. This design allows for fine-tuning of the catalyst's steric and electronic properties by modifying the aryl groups and the silyl ether. nih.govnih.gov

The development of novel pyrrolidine-based organocatalysts is an active area of research. nih.govbohrium.com For instance, new catalysts with bulky substituents at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org Other innovative designs include pyrrolidine-oxadiazolone conjugates and spiro-pyrrolidine silyl ethers, which have shown high efficiency in stereoselective reactions. acs.orgrsc.org Bifunctional organocatalysts, incorporating a pyrrolidine scaffold and another catalytic moiety like squaramide or thiourea, have also been designed to achieve simultaneous dual activation of reactants. mdpi.com

Applications in Enantioselective Transformations (e.g., Asymmetric Michael Addition, Diels-Alder Reactions)

Pyrrolidine-based organocatalysts are extensively used in a variety of enantioselective transformations, most notably in asymmetric Michael additions and Diels-Alder reactions. beilstein-journals.orgnih.govnih.gov

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-derived catalysts, particularly diarylprolinol silyl ethers, are highly effective in promoting the asymmetric Michael addition of aldehydes and ketones to nitroolefins. beilstein-journals.orgresearchgate.net These reactions often proceed with high yields and excellent enantioselectivities. acs.orgrsc.org For example, pyrrolidine-based chiral porous polymers have been used as heterogeneous organocatalysts for the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in water, achieving high yields and enantioselectivities. rsc.org

Below is a table summarizing the results of an initial screening of pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. beilstein-journals.org

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess of syn-adduct (%)Enantiomeric Excess of anti-adduct (%)
OC1 9970:306844
OC2 9578:226863
OC3 9875:256955
OC4 9772:286750

Table 1: Initial screening of catalysts for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. beilstein-journals.org

Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Organocatalysis with pyrrolidine derivatives has enabled highly enantioselective versions of this reaction. nih.govmdpi.com Diarylprolinol silyl ethers catalyze the [4+2] cycloaddition of α,β-unsaturated aldehydes with various dienes, proceeding through a dienamine intermediate. nih.govrsc.org This methodology has been successfully applied to the synthesis of complex natural products. mdpi.com For instance, the reaction of pyrrolidine dienes with α,β-unsaturated aldehydes in the presence of a specific pyrrolidine catalyst has been shown to produce tetrahydrocarbazoles with high enantioselectivity. mdpi.com Similarly, these catalysts have been employed in inverse-electron-demand Diels-Alder reactions. researchgate.net

Strategies for Immobilization and Reusability of Pyrrolidine-Derived Organocatalysts

The recovery and reuse of organocatalysts are crucial for developing sustainable and economically viable chemical processes. researchgate.netnih.gov Several strategies have been explored for the immobilization of pyrrolidine-derived organocatalysts. nih.gov

One common approach is the covalent attachment of the catalyst to a solid support, such as a polymer or silica (B1680970) gel. nih.gov For example, pyrrolidine-based chiral porous polymers have been synthesized and used as recyclable heterogeneous organocatalysts. rsc.org These materials offer the advantages of high stability, inherent porosity, and readily accessible catalytic sites. rsc.org

Non-covalent immobilization is another effective strategy. This can be achieved through adsorption of the catalyst onto a support material. nih.gov This method is often simpler and requires minimal modification of the parent catalyst. nih.gov The encapsulation of pyrrolidine derivatives within the porous structures of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) has also emerged as a promising approach to create robust and recyclable heterogeneous catalysts. rsc.org

Chiral Ligand Design and Application in Transition Metal Catalysis

Beyond their role in organocatalysis, pyrrolidinyl amines are highly valuable as chiral ligands in transition metal-catalyzed asymmetric reactions. nih.govacs.org Their ability to coordinate with a metal center and create a chiral environment enables the stereoselective transformation of substrates.

Pyrrolidinyl Amines as Ligands in Asymmetric Hydrogenation (e.g., Rhodium-Catalyzed Olefin Hydrogenation, Iridium-Catalyzed Imine Hydrogenation)

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, and pyrrolidinyl amine-derived ligands have played a significant role in its development. wikipedia.org

Rhodium-Catalyzed Olefin Hydrogenation: Chiral pyrrolidine-substituted ferrocene-derived ligands have been designed and successfully applied in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. nih.gov These reactions proceed with high conversions and excellent enantioselectivities, demonstrating the effectiveness of the pyrrolidine motif in creating a highly selective catalytic system. nih.gov

Iridium-Catalyzed Imine Hydrogenation: Pyrrolidine-based P,O ligands, synthesized from readily available carbohydrates, have shown great potential in the iridium-catalyzed asymmetric hydrogenation of minimally functionalized olefins, achieving high enantioselectivities. researchgate.net Furthermore, iridium catalysts are also instrumental in the synthesis of pyrrolidine structures themselves through reductive azomethine ylide generation. nih.gov

The following table presents selected results for the Rh-catalyzed asymmetric hydrogenation of methyl Z-α-acetamidocinnamate using various chiral pyrrolidinyl ferrocene-based ligands. nih.gov

LigandConversion (%)Enantiomeric Excess (%)
L1 >9998.5
L2 >9999.2
L3 >99>99.9
L4 >9999.6

Table 2: Rh-catalyzed asymmetric hydrogenation of methyl Z-α-acetamidocinnamate. nih.gov

Utilization in Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. nih.govwiley.com The development of effective ligands is critical to the success of these reactions. rsc.org While the direct use of "1-(Pyrrolidin-2-yl)ethan-1-amine" as a ligand in this specific context is not extensively documented in the provided search results, the broader class of aminopyrrolidine derivatives and other chiral amines are employed as ligands. acs.orgrsc.org For instance, ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines has been developed to synthesize functionalized pyrrolidines. rsc.org The use of two specific phosphine (B1218219) ligands, BrettPhos and RuPhos, has been shown to provide a wide scope for Pd-catalyzed C-N cross-coupling reactions with various functionalized aryl and heteroaryl halides. nih.gov

Synthesis of Chiral Diamines as Versatile Ligand Precursors

Chiral diamines are of significant interest in asymmetric synthesis, where they are widely employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. rsc.orgrsc.org The synthesis of these diamines in an optically active form is crucial for achieving high enantioselectivity in chemical transformations. rsc.orgresearchgate.net this compound serves as a valuable precursor for the synthesis of more complex chiral diamines.

The development of catalytic methods for the asymmetric synthesis of 1,2-diamines has been a major focus, with strategies primarily involving C-N, C-C, and C-H bond-forming reactions. rsc.org These methods include the ring-opening of aziridines, hydroamination of allylic amines and enamines, and the diamination of olefins. rsc.org The inherent chirality of this compound can be transferred and elaborated upon to create novel chiral diamine ligands. These ligands, in turn, can be utilized in a variety of asymmetric reactions. For instance, polymer-supported chiral 1,2-diamines have been developed for use in asymmetric hydrogenation, demonstrating the potential for recyclable and efficient catalytic systems. researchgate.net The design and synthesis of new chiral diamine catalysts are driven by the need for environmentally friendly and broadly applicable synthetic methods. chemrxiv.org

Building Block in Complex Molecule Synthesis

The structural features of this compound make it a valuable building block in the synthesis of complex organic molecules, including natural products and various heterocyclic systems.

Contribution to Natural Product Synthesis (e.g., Intermediates for Steroid Total Syntheses, Alkaloids)

The pyrrolidine ring is a fundamental structural motif found in a wide array of alkaloids, such as nicotine, hygrine, and preussin, which exhibit diverse biological activities. nih.gov Consequently, pyrrolidine derivatives are critical precursors in the total synthesis of these and other complex natural products, including tropane (B1204802) alkaloids like atropine (B194438) and cocaine. nih.govnih.gov The synthesis of 2-substituted pyrrolidine and piperidine (B6355638) alkaloids, in particular, often utilizes chiral pool starting materials like l-proline. researchgate.net

While direct examples of this compound in steroid total synthesis are not prevalent in the reviewed literature, its structural similarity to key intermediates derived from proline suggests its potential utility. The synthesis of complex molecules like Raclopride and Remoxypride involves the use of (S)-(1-ethylpyrrolidin-2-yl)methanamine, a closely related derivative. nih.gov This highlights the general applicability of such pyrrolidinyl amines as building blocks in the synthesis of pharmacologically active compounds.

Strategic Use in Heterocycle Synthesis (e.g., Pyrrolidin-2-ones, Pyrroles, Pyridines, Piperidines)

The reactivity of the amino groups and the pyrrolidine ring in this compound allows for its strategic use in the construction of various other heterocyclic systems.

Pyrrolidin-2-ones: These five-membered lactam rings are present in numerous natural and synthetic compounds with diverse pharmacological properties. The synthesis of N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone (GBL), although this often requires high temperatures. mdpi.com More sophisticated methods involve the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, leading to 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

ProductStarting MaterialsMethodReference
N-substituted pyrrolidin-2-onesPrimary amines, γ-butyrolactoneCondensation
1,5-substituted pyrrolidin-2-onesDonor-acceptor cyclopropanes, Primary aminesLewis acid-catalyzed opening and lactamization mdpi.comnih.gov
Polysubstituted pyrrolidine-2,3-diones3-pyrroline-2-ones, Aliphatic aminesReaction in ethanol beilstein-journals.org

Pyrroles: The synthesis of pyrroles can be achieved through various tandem reactions. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-CN pyrrolidines, which can be precursors to pyrroles. nih.gov Another approach involves a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne to produce functionalized pyrroles. nih.gov Acid-catalyzed dimerization of 1-vinylpyrroles is another route to substituted pyrroles. arkat-usa.org

Pyridines: Pyridines are among the most common N-heterocycles in pharmaceutical research. nih.gov Their synthesis often involves the condensation of amines with carbonyl compounds or cycloaddition reactions. nih.govbaranlab.org One-pot methods have been developed for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines or ketimines via a C-H alkenylation/electrocyclization/aromatization sequence. nih.gov Another strategy involves the reaction of 2-aminopyridines with acetophenones, catalyzed by copper, to form imidazo[1,2-a]pyridines. organic-chemistry.org

Piperidines: Piperidine derivatives are also important structural motifs in pharmaceuticals and natural products. beilstein-journals.org Their synthesis can be achieved through the hydrogenation of pyridines, often requiring metal catalysts and harsh conditions. nih.gov Other methods include the electroreductive cyclization of imines with terminal dihaloalkanes and one-pot routes from halogenated amides. beilstein-journals.orgmdpi.com

Potential in Materials Science Chemistry for Novel Compound Development

The unique structure of this compound, with its combination of a chiral center, a secondary amine within a heterocyclic ring, and a primary amine on a side chain, suggests potential applications in materials science. Chiral diamines are known to be effective ligands in the development of materials with interesting optical or catalytic properties. researchgate.netchemrxiv.org The ability of the two amine groups to coordinate with metal centers could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs).

The incorporation of this chiral building block into polymer backbones could lead to the development of chiral stationary phases for chromatography or materials with specific recognition properties. Furthermore, the pyrrolidine ring system itself is a component of conducting polymers, and the introduction of a chiral amine functionality could modulate the electronic and physical properties of these materials. arkat-usa.org While specific examples utilizing this compound in materials science are still emerging, its structural attributes make it a promising candidate for the development of novel compounds with unique properties.

Spectroscopic Characterization and Structural Elucidation Methodologies for Pyrrolidinyl Amine Compounds

X-ray Crystallography for Solid-State Structure Determination (Single-Crystal and Powder Diffraction)

Single-Crystal X-ray Diffraction: This method offers the most detailed three-dimensional structural information. For instance, the crystal structure of novel spiropyrrolidines has been confirmed using single-crystal X-ray diffraction, revealing the molecule's unit cell dimensions and the arrangement of its constituent atoms. mdpi.com In one study, a spiropyrrolidine derivative was found to crystallize in a monoclinic system with the space group P21/c. mdpi.com The central pyrrolidine (B122466) ring is a common feature in many biologically active compounds, and its conformation is crucial for its activity. mdpi.comnih.gov The analysis of crystal structures helps in understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-State Studies

NMR spectroscopy is indispensable for elucidating the structure and dynamics of pyrrolidinyl amine compounds in solution. spectrabase.comuq.edu.au A variety of NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

1D and 2D NMR Experiments (e.g., ¹H-NMR, ¹³C-NMR, NOESY, ROESY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural characterization of organic molecules.

¹H-NMR and ¹³C-NMR: These experiments provide information about the chemical environment of hydrogen and carbon atoms, respectively. chemicalbook.comspectrabase.com The chemical shifts, splitting patterns, and integration of the signals in a ¹H-NMR spectrum reveal the number and types of protons and their neighboring atoms. chemicalbook.comresearchgate.net Similarly, the ¹³C-NMR spectrum indicates the number of unique carbon environments in the molecule. chemicalbook.com For pyrrolidine itself, the ¹H and ¹³C NMR spectra have been well-documented. chemicalbook.comspectrabase.comnih.gov

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that provide information about the spatial proximity of protons. columbia.edulibretexts.orgacdlabs.comacdlabs.com These experiments are crucial for determining the stereochemistry and conformation of molecules. libretexts.orgacdlabs.com Cross-peaks in a NOESY or ROESY spectrum indicate that the corresponding protons are close to each other in space, typically within 5 Å. columbia.eduacdlabs.com For molecules of intermediate size, ROESY is often preferred as the rotating-frame Overhauser effect (ROE) is always positive, avoiding potential nulling of signals that can occur in NOESY. columbia.edu

Technique Information Provided Application to Pyrrolidinyl Amines
¹H-NMR Chemical environment and connectivity of protons. spectrabase.comchemicalbook.comDetermination of proton chemical shifts and coupling constants to elucidate the structure of the pyrrolidine ring and the ethanamine side chain. chemicalbook.comresearchgate.net
¹³C-NMR Number of unique carbon environments. chemicalbook.comIdentification of the carbon skeleton and chemical shifts of the pyrrolidine and ethanamine carbons. chemicalbook.com
NOESY/ROESY Through-space correlations between protons. columbia.edulibretexts.orgacdlabs.comacdlabs.comElucidation of stereochemistry and conformational preferences of the pyrrolidine ring and the substituent at the 2-position. frontiersin.orgnih.gov

Dynamic NMR for Probing Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics and exchange processes in molecules. researchgate.net The pyrrolidine ring is known to exhibit conformational flexibility, often undergoing puckering or ring inversion. rsc.org DNMR studies, by analyzing changes in the NMR spectrum as a function of temperature, can provide quantitative information about the energy barriers associated with these conformational changes. researchgate.net For example, variable-temperature NMR has been used to study the barrier to C-N bond rotation in N-benzoyl pyrrolidine derivatives. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. aip.orgpharmaffiliates.com The resulting spectrum shows characteristic absorption bands for different functional groups. For pyrrolidine and its derivatives, FT-IR can be used to identify the N-H stretching and bending vibrations of the amine group, as well as the C-H and C-N stretching vibrations. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.netspectrabase.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of liquid pyrrolidine has been studied at various temperatures to investigate configurational isomers. aip.org

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aliphatic)2850 - 3000
N-H Bend (amine)1590 - 1650
C-N Stretch1020 - 1250

Mass Spectrometry (Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HR-MS)) for Purity Assessment and Molecular Formula Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnist.govresearchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like many pyrrolidine derivatives. researchgate.netdoi.org It can be used to separate the target compound from impurities and to obtain its mass spectrum, which serves as a molecular fingerprint. nist.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. nih.govmdpi.com This is essential for confirming the molecular formula of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). libretexts.org The experimentally determined percentages are then used to calculate the simplest whole-number ratio of atoms in the molecule, which corresponds to the empirical formula. libretexts.org This information, in conjunction with the molecular weight determined by mass spectrometry, allows for the determination of the molecular formula.

Conclusion and Future Perspectives in the Research of 1 Pyrrolidin 2 Yl Ethan 1 Amine

Current Challenges and Unexplored Avenues in the Synthesis of Chiral Pyrrolidinyl Amines

The synthesis of chiral pyrrolidinyl amines, particularly those with multiple stereocenters such as 1-(pyrrolidin-2-yl)ethan-1-amine, presents considerable challenges. The primary hurdle is achieving high levels of stereocontrol to isolate the desired diastereomer and enantiomer from the several possible isomers.

Current Challenges:

Stereocontrol: The presence of two chiral centers—one on the pyrrolidine (B122466) ring (C2) and one on the side chain—necessitates synthetic strategies that can control both cis/trans diastereoselectivity with respect to the pyrrolidine ring and the configuration of the exocyclic amine. Many existing methods starting from precursors like pyroglutamic acid often require multiple steps and can suffer from partial epimerization during transformations. chemrxiv.org

Functional Group Compatibility: Multi-step syntheses require a careful selection of protecting groups that are stable under various reaction conditions yet can be removed without affecting the chiral centers.

Route Efficiency: Many established routes are lengthy, which limits the practical availability of these complex chiral diamines for broader applications.

Unexplored Avenues:

Asymmetric Biocatalysis: A significant area for future exploration is the use of enzymes, such as imine reductases (IREDs), for the asymmetric synthesis of chiral amines. numberanalytics.comnih.gov The development of IREDs capable of reducing cyclic imine precursors could provide a highly efficient and environmentally benign route to specific stereoisomers of this compound.

Novel Cycloaddition Reactions: Advanced cycloaddition strategies, such as the asymmetric "clip-cycle" synthesis involving intramolecular aza-Michael cyclizations, offer new pathways to construct the pyrrolidine core with high enantioselectivity. acs.org Applying these methods could streamline the synthesis of complex pyrrolidines.

C-H Amination: Direct, rhodium-catalyzed asymmetric C-H amination reactions are emerging as a powerful tool for creating substituted pyrrolidines from simple hydrocarbon precursors, representing a highly atom-economical future direction.

Table 1: Comparison of Synthetic Strategies for Chiral Substituted Pyrrolidines

Synthetic StrategyCommon Precursor/MethodKey AdvantagesKey Challenges
Chiral Pool Synthesis Pyroglutamic Acid, ProlineReadily available chiral starting material.Often requires multiple steps; risk of racemization. chemrxiv.orgnih.gov
Asymmetric Cycloaddition 1,3-Dipolar CycloadditionsHigh potential for regio- and diastereoselectivity. x-mol.comRequires specifically designed azomethine ylides and catalysts.
Mannich Reaction/Cyclization Chiral SulfiniminesStereoselective formation of the pyrrolidine ring. chemrxiv.orgCan require harsh reagents and protecting group manipulation.
Biocatalysis Cyclic Imines + IREDsHigh enantioselectivity, mild conditions, green chemistry. numberanalytics.comnih.govEnzyme scope and stability can be limiting; substrate specificity.

Emerging Potential for Novel Catalytic Applications and Catalyst Design

As a chiral 1,2-diamine, this compound is structurally primed to act as a powerful organocatalyst or a ligand in metal-catalyzed reactions. researchgate.net Its future lies in the rational design of catalysts for challenging asymmetric transformations.

The pyrrolidine motif is a "privileged scaffold" in organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. nih.govmdpi.com The additional primary amine on the side chain of this compound can act as a hydrogen-bond donor or a secondary coordination site, enabling bifunctional catalysis. This dual activation is known to enhance both reactivity and enantioselectivity.

Emerging Applications:

Asymmetric Michael Additions: Pyrrolidine catalysts excel in the Michael addition of ketones and aldehydes to nitroolefins. rsc.orgresearchgate.net Future work will likely explore the use of this compound in this context, tuning the reaction conditions to achieve high yields and enantiomeric excesses (ee) for the synthesis of valuable γ-nitrocarbonyl compounds.

Aldol (B89426) and Mannich Reactions: The catalyst's structure is well-suited for promoting asymmetric aldol and Mannich reactions, fundamental C-C bond-forming reactions in organic synthesis.

Ligand Development for Metal Catalysis: The diamine structure can serve as a bidentate ligand for transition metals (e.g., rhodium, palladium, gold), creating novel chiral complexes for reactions like asymmetric hydrogenation, allylic alkylation, and cycloadditions. researchgate.netnih.gov

Advancements in Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships

The rational design of new catalysts based on the this compound scaffold will be heavily reliant on computational chemistry. nih.gov Density Functional Theory (DFT) calculations and other modeling techniques are becoming indispensable tools for understanding and predicting catalyst performance.

Future Perspectives:

Mechanism Elucidation: Computational studies can map out the entire catalytic cycle, identifying transition states and key non-covalent interactions that govern stereoselectivity. researchgate.netnih.gov This insight allows chemists to understand why a particular stereoisomer is formed, moving beyond simple trial-and-error experimentation.

Predictive Catalyst Screening: By creating computational models, researchers can screen virtual libraries of catalyst derivatives in silico. nih.gov For example, modifications to the pyrrolidine ring or the ethylamine (B1201723) side chain of the title compound could be modeled to predict their impact on catalytic efficiency and selectivity before any laboratory synthesis is attempted.

Development of Automated Tools: The emergence of automated software platforms for catalyst design, which use quantum mechanics to predict outcomes, will accelerate the discovery of optimized catalysts for specific reactions. nih.gov

Interdisciplinary Research Opportunities, Including Interface with Materials Science and Advanced Analytical Methodologies

The future impact of this compound will be magnified through its integration with other scientific fields, particularly materials science and advanced analytics.

Interface with Materials Science:

Heterogeneous Catalysis: A significant challenge in organocatalysis is the difficulty in separating the catalyst from the product, especially with high catalyst loadings. nih.gov An exciting future direction is the immobilization of chiral pyrrolidine catalysts onto solid supports. By anchoring this compound to porous organic polymers (POPs), silica (B1680970) nanoparticles, or graphene oxide, researchers can create highly stable and recyclable heterogeneous catalysts. rsc.orgresearchgate.netuva.es This approach not only simplifies product purification but also aligns with the principles of green chemistry. researchgate.net Such materials have already shown high efficacy for reactions conducted in environmentally benign solvents like water. x-mol.comrsc.org

Functional Materials: Beyond catalysis, pyrrolidine-based compounds are being investigated for the production of advanced materials like polyurethane foams, where they can act as catalysts that reduce hazardous by-products. google.com

Advanced Analytical Methodologies:

In-Situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy allow for real-time monitoring of catalytic reactions. numberanalytics.com This provides crucial kinetic data and helps identify reactive intermediates, offering a deeper understanding of the reaction mechanism as it occurs.

Merged Catalytic Systems: There is growing interest in combining organocatalysis with other catalytic fields, such as photocatalysis or electrocatalysis. nih.gov A chiral pyrrolidine catalyst could be used in tandem with a photosensitizer to enable novel, light-driven asymmetric transformations, opening up entirely new reaction pathways.

Q & A

Q. What are the recommended synthetic routes for 1-(pyrrolidin-2-yl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or alkylation of pyrrolidine precursors. For example, reductive amination of pyrrolidin-2-one with ethylamine under hydrogenation conditions (e.g., H₂/Pd-C) can yield the target compound. Reaction parameters such as temperature (25–80°C), solvent polarity (methanol vs. THF), and catalyst loading significantly affect yield. Hydrochloride salt formation (using HCl in diethyl ether) is a common purification step, as seen in analogous amine syntheses .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry and proton environments (e.g., δ 1.5–2.5 ppm for pyrrolidine protons).
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar enaminones .
  • HPLC-MS : Validates purity and molecular weight, especially for salts like hydrochloride derivatives .
  • FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Store under inert atmosphere (argon/nitrogen) at 4°C, protected from light, to minimize oxidation or hygroscopicity. Hydrochloride salts exhibit better stability than free bases. Avoid prolonged exposure to moisture, as hydrolysis can degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what methods validate enantiomeric purity?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral Ru complexes) can enforce stereocontrol. For example, the (S)-enantiomer of related pyrrolidine derivatives was synthesized using L-proline-based catalysts . Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® columns) or optical rotation comparisons against known standards .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to receptors like G-protein-coupled receptors (GPCRs). The (S)-enantiomer’s distal pyrrolidine group forms salt bridges with acidic residues (e.g., Asp/Glu), as predicted for IDB-001 derivatives . Density Functional Theory (DFT) calculations further optimize binding conformations .

Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical and pharmacological properties?

Fluorination at the pyrrolidine ring (e.g., 3-fluorophenyl derivatives) enhances metabolic stability and lipophilicity (logP ↑), improving blood-brain barrier penetration. Conversely, hydroxylation increases polarity, favoring renal excretion. These trends are consistent with SAR studies on analogous amines .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across assays.
  • Control for stereoisomers : Test (R)- and (S)-enantiomers separately, as their activities often diverge (e.g., 10-fold differences in binding affinity) .
  • Orthogonal assays : Validate receptor binding (SPR) with functional assays (cAMP modulation) to rule out false positives .

Q. How is the compound’s stability under physiological conditions assessed for in vivo studies?

  • Plasma stability assays : Incubate with mouse/human plasma (37°C, pH 7.4) and quantify degradation via LC-MS.
  • Microsomal stability : Use liver microsomes to predict CYP450-mediated metabolism.
  • pH-dependent degradation : Test stability in simulated gastric fluid (pH 1.2–3.0) for oral bioavailability studies .

Methodological Considerations Table

AspectBasic Research FocusAdvanced Research Focus
Synthesis Optimizing yield via reductive amination Asymmetric catalysis for enantioselectivity
Characterization NMR/IR for structural confirmation X-ray crystallography for absolute configuration
Biological Testing Preliminary receptor binding assays Computational modeling of binding dynamics

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